Cas no 460094-85-3 (Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate)

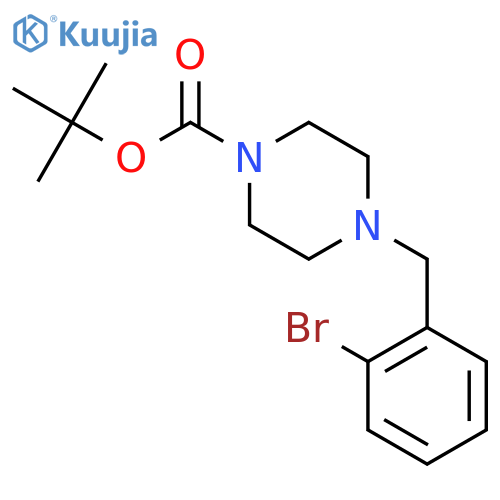

460094-85-3 structure

商品名:Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate

- tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate

- AKOS006852884

- DB-371911

- A1-48592

- 4-(2-Bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester

- tert-butyl 4-(2-bromobenzyl)-1-piperazinecarboxylate

- SCHEMBL376336

- SMUACFRAYQYRCB-UHFFFAOYSA-N

- MFCD09953044

- N10168

- DTXSID80609631

- 460094-85-3

-

- インチ: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3

- InChIKey: SMUACFRAYQYRCB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 354.09429Da

- どういたいしつりょう: 354.09429Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 32.8Ų

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T124965-500mg |

tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate |

460094-85-3 | 500mg |

$ 455.00 | 2022-06-02 | ||

| abcr | AB495565-1g |

t-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate; . |

460094-85-3 | 1g |

€301.50 | 2025-03-19 | ||

| abcr | AB495565-250mg |

t-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate; . |

460094-85-3 | 250mg |

€176.30 | 2025-03-19 | ||

| abcr | AB495565-500mg |

t-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate; . |

460094-85-3 | 500mg |

€230.30 | 2025-03-19 | ||

| abcr | AB495565-5g |

t-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate; . |

460094-85-3 | 5g |

€941.10 | 2025-03-19 | ||

| TRC | T124965-250mg |

tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate |

460094-85-3 | 250mg |

$ 275.00 | 2022-06-02 | ||

| A2B Chem LLC | AG33777-2.5g |

TERT-BUTYL 4-(2-BROMOBENZYL)PIPERAZINE-1-CARBOXYLATE |

460094-85-3 | 95% | 2.5g |

$993.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651792-5g |

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate |

460094-85-3 | 98% | 5g |

¥3850.00 | 2024-05-12 | |

| abcr | AB495565-10g |

t-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate; . |

460094-85-3 | 10g |

€1561.10 | 2025-03-19 |

Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

460094-85-3 (Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 157047-98-8(Benzomalvin C)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量